molecular formula C9H4F3NO3 B116051 7-Trifluoromethoxyisatin CAS No. 149125-30-4

7-Trifluoromethoxyisatin

Cat. No. B116051
M. Wt: 231.13 g/mol
InChI Key: JDVUYYNGNVYMKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Trifluoromethoxyisatin, also known as 7-(trifluoromethoxy)-1H-indole-2,3-dione, is a chemical compound with the molecular formula C9H4F3NO3 and a molecular weight of 231.13 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 7-Trifluoromethoxyisatin is 1S/C9H4F3NO3/c10-9(11,12)16-5-3-1-2-4-6(5)13-8(15)7(4)14/h1-3H,(H,13,14,15) . The Canonical SMILES is C1=CC2=C(C(=C1)OC(F)(F)F)NC(=O)C2=O .


Physical And Chemical Properties Analysis

7-Trifluoromethoxyisatin is a solid substance at room temperature . It has a molecular weight of 231.13 g/mol .

Scientific Research Applications

Cytochrome P-450-Mediated Metabolism 7-Trifluoromethoxyisatin analogs, like 7-ethoxy-4-trifluoromethylcoumarin (EFC), are crucial in studying cytochrome P-450-mediated metabolism. EFC O-deethylation assays provide a sensitive, rapid, and convenient method to monitor the metabolic activities of cytochrome P-450. This methodology is particularly beneficial in scenarios with limited test material, such as in cultured hepatocytes, and is ideal for rapid screening assays due to its simplicity and reproducibility (Deluca et al., 1988).

Cerebral Blood Flow Studies In medical research, especially in studying cerebral blood flow, trifluoromethane (a trifluoromethoxy compound) is used as a nuclear magnetic resonance gaseous indicator. It facilitates the acquisition of both arterial input and cerebral response functions, enabling multicompartmental curve fits to cerebral uptake and clearance data. Despite its stability during administration and suitability for cerebral blood flow studies in animals, its mild cardiac sensitization properties warrant further study before it's applied in human studies (Ewing et al., 1990).

Enzyme Inhibition in Pharmaceutical Studies 7-Trifluoromethoxyisatin derivatives are significant in pharmaceutical research for enzyme inhibition. For instance, the synthesis of fluorinated tetrahydrouridine derivatives as inhibitors of cytidine deaminase (CDA) showcases their potential. These derivatives offer improved stability and pharmacokinetic profiles, indicating their potential as pharmacoenhancers for drugs subject to CDA-mediated metabolism. This application is particularly relevant in enhancing the efficacy of certain pharmaceutical compounds (Ferraris et al., 2014).

Safety And Hazards

The safety information for 7-Trifluoromethoxyisatin indicates that it has the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

7-(trifluoromethoxy)-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO3/c10-9(11,12)16-5-3-1-2-4-6(5)13-8(15)7(4)14/h1-3H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVUYYNGNVYMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90582749
Record name 7-(Trifluoromethoxy)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Trifluoromethoxyisatin

CAS RN

149125-30-4
Record name 7-(Trifluoromethoxy)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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